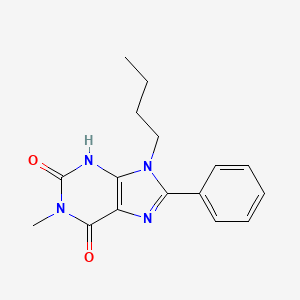
1-tert-Butoxy-4-(chlorosulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butoxy-4-(chlorosulfanyl)benzene is an organic compound characterized by a benzene ring substituted with a tert-butoxy group and a chlorosulfanyl group
Vorbereitungsmethoden
The synthesis of 1-tert-Butoxy-4-(chlorosulfanyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative, such as 1-tert-butoxybenzene.
Chlorosulfanyl Substitution: The tert-butoxybenzene undergoes a substitution reaction with a chlorosulfanyl reagent under controlled conditions to introduce the chlorosulfanyl group.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-tert-Butoxy-4-(chlorosulfanyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction: The chlorosulfanyl group can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product.
Wissenschaftliche Forschungsanwendungen
1-tert-Butoxy-4-(chlorosulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their potential biological activities.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-tert-Butoxy-4-(chlorosulfanyl)benzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the tert-butoxy group can activate the benzene ring towards electrophilic attack, while the chlorosulfanyl group can influence the reactivity through inductive and resonance effects.
Vergleich Mit ähnlichen Verbindungen
1-tert-Butoxy-4-(chlorosulfanyl)benzene can be compared with other benzene derivatives such as:
1-tert-Butoxy-4-chlorobenzene: Similar structure but lacks the sulfanyl group.
1-Chloro-4-tert-butoxybenzene: Similar structure but with different substituent positions.
tert-Butyl 4-Chlorophenyl Ether: Another related compound with different functional groups.
Eigenschaften
CAS-Nummer |
60852-05-3 |
|---|---|
Molekularformel |
C10H13ClOS |
Molekulargewicht |
216.73 g/mol |
IUPAC-Name |
[4-[(2-methylpropan-2-yl)oxy]phenyl] thiohypochlorite |
InChI |
InChI=1S/C10H13ClOS/c1-10(2,3)12-8-4-6-9(13-11)7-5-8/h4-7H,1-3H3 |
InChI-Schlüssel |
KEVGOYKOTQKEKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC=C(C=C1)SCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene](/img/structure/B14600446.png)

![1,1'-[Propane-2,2-diyldi(4,1-phenylene)]dipyrrolidine](/img/structure/B14600452.png)

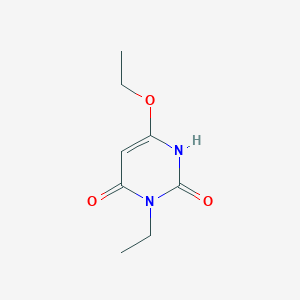
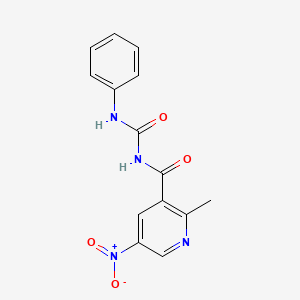
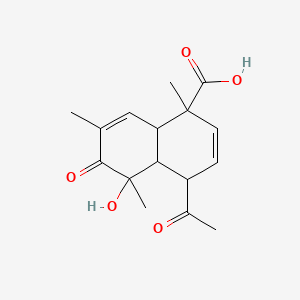
![Benzene, 1-methoxy-4-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14600488.png)
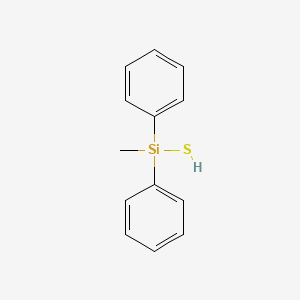

![Benzene, [(1-chlorooctyl)thio]-](/img/structure/B14600510.png)


